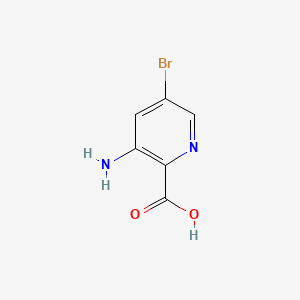

3-Amino-5-bromopyridine-2-carboxylic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is a fundamental structural unit in a vast array of compounds, including natural products like vitamins and alkaloids, as well as synthetic pharmaceuticals and agrochemicals. lifechemicals.com As an isostere of benzene, pyridine is a key precursor in the synthesis of numerous target molecules. nih.gov It is the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com The incorporation of a carboxylic acid group onto the pyridine ring creates pyridine carboxylic acid scaffolds, which are highly versatile in medicinal chemistry. nih.gov

The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have been instrumental in the development of drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov The nitrogen atom in the pyridine ring and the carboxylic acid group provide polarity and the ability to coordinate with metal ions, a useful property for enzyme inhibition. nih.gov The ease of substitution at various positions on the pyridine ring allows for precise tuning of a molecule's activity and selectivity, making these scaffolds a continuing focus of research for discovering new drug candidates. nih.gov The structural unit of substituted pyridines is present in many widely occurring compounds, including vitamins, coenzymes, and alkaloids. lifechemicals.com

Overview of Halogenated Aminopyridine Derivatives in Synthetic Strategies

Halogenated aminopyridine derivatives are crucial intermediates in organic synthesis. The introduction of halogen atoms, such as bromine, onto an amino acid's side chain is a powerful method for modifying the physico-chemical and structural properties of molecules. nih.gov This modification can influence interactions with biological targets. nih.gov

Aminopyridine derivatives are considered important precursors for the synthesis of a variety of heterocyclic compounds with diverse biological profiles, including antibacterial, anticancer, and anti-inflammatory agents. nih.gov The synthesis of functionalized pyridines is a key area of research, and halogenated versions are particularly valuable. lifechemicals.com For instance, 2-Amino-5-bromopyridine is a key intermediate in the synthesis of more complex molecules like 2-amino-5-bromo-3-iodopyridine, which has applications in pharmaceuticals. ijssst.infoorgsyn.org The presence of both a halogen and an amino group on the pyridine ring provides multiple reactive sites, allowing for diverse synthetic transformations and the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 5 Bromopyridine 2 Carboxylic Acid

Established Synthetic Routes to 3-Amino-5-bromopyridine-2-carboxylic acid

The formation of the this compound structure is achieved through various synthetic pathways, ranging from traditional laboratory methods to more advanced, sustainable approaches.

Conventional Multistep Synthetic Approaches

Conventional methods for the synthesis of substituted pyridines often involve a sequence of reactions to build the desired substitution pattern on a pre-existing pyridine (B92270) ring. While a specific, detailed multistep synthesis for this compound is not extensively documented in a single source, a plausible and common approach can be constructed based on established pyridine chemistry, such as the methods used for preparing structurally similar compounds like 2,3-diamino-5-bromopyridine. orgsyn.org

A general, conventional synthesis would likely begin with a suitable pyridine precursor, such as 3-aminopicolinic acid. The synthesis would proceed through the following hypothetical steps:

Protection of Reactive Groups: The amino and carboxylic acid functional groups of the starting material, 3-aminopicolinic acid, would first be protected to prevent unwanted side reactions during the subsequent bromination step.

Electrophilic Bromination: The protected pyridine ring would then undergo electrophilic aromatic substitution to introduce a bromine atom at the 5-position, which is activated by the amino group.

Deprotection: The final step would involve the removal of the protecting groups to yield the final product, this compound.

An alternative conventional route could start from 2-amino-5-bromopyridine. orgsyn.org This would involve nitration at the 3-position, followed by reduction of the resulting nitro group. orgsyn.org However, the introduction of the carboxylic acid at the 2-position would present a significant synthetic challenge. Another documented pathway involves the reduction of 5-Bromo-3-nitropyridine to yield 3-Amino-5-bromopyridine (B85033). chemicalbook.com Subsequent selective carboxylation at the 2-position would be required to form the target molecule.

| Step | Reaction Type | Reactants | Reagents & Conditions | Product |

| 1 | Nitration | 5-Bromopyridine | HNO₃, H₂SO₄ | 5-Bromo-3-nitropyridine |

| 2 | Reduction | 5-Bromo-3-nitropyridine | Pd/C, Tetrahydroxydiboron, Water, Acetonitrile | 3-Amino-5-bromopyridine chemicalbook.com |

| 3 | Carboxylation | 3-Amino-5-bromopyridine | CO₂, Strong Base (e.g., LDA), Low Temp. | This compound |

Advanced and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These include flow chemistry and electrocatalysis, which offer significant advantages over traditional batch processing.

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyridines. beilstein-journals.orgnih.govtechnologynetworks.com This technology offers enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. acs.orgrsc.org

The Bohlmann-Rahtz pyridine synthesis, for example, can be adapted to a continuous flow process using a microwave flow reactor. beilstein-journals.orgnih.govtechnologynetworks.com This method allows for the one-step synthesis of trisubstituted pyridines from readily available starting materials, avoiding the isolation of intermediates. beilstein-journals.orgnih.govtechnologynetworks.com In this reaction, a Brønsted acid catalyst facilitates both a Michael addition and a subsequent cyclodehydration in a single continuous operation to produce the pyridine core. beilstein-journals.org While not yet specifically applied to this compound, this approach demonstrates the potential of flow chemistry to construct complex pyridine derivatives efficiently.

Table 2: Comparison of Batch vs. Flow Synthesis for a Pyrazole Derivative acs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction | Claisen Condensation | Claisen Condensation |

| Temperature | Room Temperature | 115 °C (Superheating) |

| Time | 3 hours | 22 minutes (Residence Time) |

| Yield | 60% | 74% |

| Followed by | Hydrolysis (Batch) | Hydrolysis (Flow, 140 °C, 14 min) |

| Final Yield | Lower Overall | 90% (Hydrolysis Step) |

Electrocatalytic carboxylation represents a green chemistry approach for the utilization of carbon dioxide (CO₂) in organic synthesis. nih.gov This method can be used to convert organic halides into valuable carboxylic acids under mild conditions, avoiding the use of more hazardous organometallic reagents. nih.govrsc.org

The process involves the electrochemical reduction of a halogenated compound, like a bromopyridine, at a catalytic electrode surface. This generates a radical anion or an organometallic intermediate, which then reacts with CO₂ to form the corresponding carboxylate. Recent studies have highlighted the use of mesoporous silver electrodes as highly effective catalysts for the electrocarboxylation of various halogenated compounds, achieving good yields. nih.govrsc.org

For the synthesis of this compound, a potential pathway could involve the electrocatalytic carboxylation of 3-amino-5-bromopyridine. This would provide a direct route to introduce the carboxylic acid group at the 2-position, utilizing CO₂ as a C1 source.

Table 3: Electrocatalytic Carboxylation of Benzyl Bromide using Mesoporous Silver nih.gov

| Parameter | Value |

| Catalyst | Mesoporous Silver |

| Substrate | Benzyl Bromide (Model Compound) |

| Reactant | Carbon Dioxide (CO₂) |

| Process | Galvanostatic Electrolysis |

| Product | Phenylacetic Acid |

| Yield | up to 78% |

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound, particularly the bromine atom, offer opportunities for further molecular diversification through various chemical transformations.

Reactions at the Bromine Moiety: Halogen Exchange and Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing new functional groups and building more complex molecules. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. For instance, the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid can be used to introduce new aryl or alkyl groups. researchgate.net The carbonylative Suzuki cross-coupling of 2-bromopyridine, for example, has been shown to be an efficient method for preparing unsymmetrical aryl-pyridine ketones. researchgate.net

Applying this to this compound, the bromine atom could be coupled with a variety of organoboron, organotin, or organozinc reagents to generate a library of derivatives with modified properties. Such late-stage functionalization is a key strategy in medicinal chemistry and materials science. umich.edu Decarboxylative cross-coupling reactions, which unite carboxylic acids with other building blocks, have also emerged as a powerful synthetic strategy, further expanding the potential for derivatization. umich.edunih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Bromopyridine + Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck | Bromopyridine + Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Bromopyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

| Buchwald-Hartwig | Bromopyridine + Amine/Alcohol | Pd catalyst, Ligand, Base | C-N / C-O |

Halogen Exchange: While less common for creating diversity, halogen exchange reactions (e.g., Finkelstein reaction) could potentially be used to replace the bromine atom with another halogen, such as iodine or chlorine. An iodo-substituted pyridine could be more reactive in certain cross-coupling reactions, while a chloro-substituted one might offer different selectivity or be required for specific applications.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position is a versatile functional group that can undergo a variety of transformations, most notably amide bond formation.

Amide Formation

The direct condensation of a carboxylic acid with an amine is generally challenging because the basic amine deprotonates the acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, this reaction can be forced by heating the salt above 100°C to drive off water and form the amide. libretexts.org

A more efficient and common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate acts as an excellent leaving group and is readily displaced by a nucleophilic amine to form the corresponding amide. libretexts.org This reaction is fundamental in peptide synthesis. libretexts.org

Reactions at the Amino Group

The amino group at the C3 position behaves as a typical aromatic amine, enabling reactions such as acylation and diazotization.

Acylation

The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used as a protecting strategy or to introduce further functional complexity into the molecule.

Diazotization and Sandmeyer-Type Reactions

A key reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles. This pathway is utilized in the Sandmeyer reaction. A modified Sandmeyer reaction has been reported for 2-amino-5-bromopyridine, where the diazonium salt is treated with bromine to synthesize 2,5-dibromopyridine, avoiding the use of traditional copper salts. heteroletters.org A similar strategy could be applied to this compound to replace the amino group with other halides (Br, Cl), a cyano group, or a hydroxyl group.

Heterocyclic Ring Modifications and Annulations

The pyridine core itself can be modified, or new rings can be fused to it (annulation) to create more complex heterocyclic systems.

N-Oxidation

The nitrogen atom of the pyridine ring is basic and can react with Lewis acids or be oxidized. wikipedia.org Oxidation with a peracid, such as m-CPBA, converts the pyridine to a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitutions and can be a useful synthetic intermediate.

Annulation Reactions

The functional groups on this compound are strategically positioned to facilitate annulation reactions, where a new ring is constructed onto the existing pyridine frame. For example, the amino and carboxylic acid groups are ortho to each other, a common motif for building fused heterocyclic systems like pyridopyrimidines, which are prevalent in medicinal chemistry. arkat-usa.org Another possibility is the construction of fused five-membered rings. The synthesis of related compounds like 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid suggests that annulation strategies can be employed to build thiophene (B33073) rings fused to the pyridine core. bldpharm.com These reactions significantly expand the structural diversity accessible from this starting material.

Reactivity and Mechanistic Investigations of 3 Amino 5 Bromopyridine 2 Carboxylic Acid and Its Derivatives

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of 3-Amino-5-bromopyridine-2-carboxylic acid are a composite of the effects of its substituents on the pyridine (B92270) ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Quantum chemical calculations on related picolinic acid derivatives suggest that the electronic structure significantly influences their activity. nih.gov For this compound, the following influences are expected:

Amino Group (-NH₂): As a strong electron-donating group, the amino group at the 3-position increases the electron density of the pyridine ring through resonance, which would be expected to raise the energy of the HOMO.

Carboxylic Acid Group (-COOH): This electron-withdrawing group at the 2-position decreases the electron density of the ring, thereby lowering the energy of the LUMO.

Table 1: Qualitative Effects of Substituents on Frontier Molecular Orbitals

| Substituent | Position | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy |

| Amino (-NH₂) | 3 | Strong Electron-Donating (Resonance) | Increase | Minor Increase |

| Carboxylic Acid (-COOH) | 2 | Strong Electron-Withdrawing (Inductive & Resonance) | Decrease | Significant Decrease |

| Bromo (-Br) | 5 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Decrease | Decrease |

| Pyridine Nitrogen | 1 | Strong Electron-Withdrawing (Inductive) | Decrease | Significant Decrease |

Reaction Mechanisms of Key Transformations

The reactivity of this compound is multifaceted, with several reaction pathways possible at its functional groups.

One of the most characteristic reactions of picolinic acid and its derivatives is decarboxylation . The mechanism for the decarboxylation of picolinic acids in aqueous solution is proposed to proceed through a zwitterionic intermediate. cdnsciencepub.comstackexchange.com The isoelectric species, likely the zwitterion formed by proton transfer from the carboxylic acid to the ring nitrogen, undergoes loss of carbon dioxide to form a 2-pyridyl carbanion or ylide. cdnsciencepub.comresearchgate.net The rate of this reaction often reaches a maximum at an intermediate pH where the concentration of the isoelectric species is highest. cdnsciencepub.com Studies on 3-aminopicolinic acid indicate that the amino substituent facilitates this decarboxylation, likely through its inductive and field effects which stabilize the developing negative charge at the 2-position during the transition state. researchgate.net

The amino group is nucleophilic and can undergo typical reactions of aromatic amines, such as N-acylation with acid chlorides to form amides, N-alkylation, and diazotization with nitrous acid to yield a diazonium salt, which is a versatile intermediate for introducing other functional groups. mnstate.edu

The carboxylic acid group can be activated for various transformations. For instance, it can be converted to an active amide intermediate using reagents like 1,1'-carbonyldiimidazole, which can then be reacted with alcohols to form esters. researchgate.net The synthesis of amide derivatives from 3-Amino-5-bromopicolinic acid has been accomplished using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com

Furthermore, pyridinecarboxylic acids can act as catalysts. Pyridine-2-carboxylic acid, for example, has been shown to effectively catalyze multi-component reactions, where it is proposed to act with a dual acidic and basic nature to facilitate steps like Knoevenagel condensation. acs.org This catalytic potential may extend to its substituted derivatives.

Tautomeric Considerations and Their Impact on Reactivity in Pyridine Systems

Tautomerism, the migration of a proton between two or more structural isomers, is a critical consideration in heterocyclic chemistry, significantly impacting reactivity. For this compound, several tautomeric equilibria are possible.

The primary equilibrium involves the proton of the carboxylic acid and the basic nitrogen of the pyridine ring, leading to the formation of a zwitterion . This equilibrium is highly dependent on the solvent and pH. cdnsciencepub.com In aqueous solutions, the zwitterionic form is often a key reactive intermediate, particularly in decarboxylation reactions. cdnsciencepub.comresearchgate.net

A second potential equilibrium is the amino-imino tautomerism of the 3-amino group. The canonical amino form is generally the most stable tautomer for aminopyridines. nih.govsemanticscholar.org However, the stability can be influenced by intermolecular interactions, such as hydrogen bonding. In some cases, particularly with electronegative substituents on the amino group, dimer formation through hydrogen bonds can favor the imino tautomer. nih.gov

The formation of intermolecular hydrogen-bonded structures, or synthons, is a well-documented phenomenon in aminopyridine-carboxylic acid systems. nih.gov These systems can form robust hydrogen-bonding motifs between the pyridine nitrogen and the carboxylic acid, or between the amino group and the carboxylic acid. nih.govrsc.org The specific tautomer present will dictate the molecule's role in a reaction. For example:

The neutral form , with a COOH group, will act as a Brønsted acid.

The zwitterionic form , with a COO⁻ and an N⁺H, has both a nucleophilic carboxylate and an acidic pyridinium (B92312) proton. This form is key to the ylide mechanism in decarboxylation. researchgate.net

The amino tautomer has a nucleophilic -NH₂ group.

The less stable imino tautomer would exhibit different reactivity, with a potentially more acidic N-H bond and a C=N double bond susceptible to addition reactions.

The solvent plays a crucial role in determining the position of these equilibria. Polar, protic solvents can stabilize ionic forms like the zwitterion, while non-polar solvents may favor the neutral, intramolecularly hydrogen-bonded form. semanticscholar.org This solvent-dependent behavior directly impacts the molecule's reactivity profile in different chemical environments. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analyses

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. The FT-IR and FT-Raman spectra of 3-amino-5-bromopyridine-2-carboxylic acid are expected to exhibit distinct bands corresponding to the vibrations of its carboxylic acid, amino, and bromopyridine moieties.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the functional groups involved. The FT-IR spectrum is anticipated to be dominated by a very broad absorption band for the O-H stretching vibration of the carboxylic acid dimer, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹. The C=O stretching vibration of the dimerized carboxyl group is expected to appear as a strong, sharp band in the 1720-1680 cm⁻¹ region.

The amino group (-NH₂) should give rise to symmetric and asymmetric N-H stretching vibrations, anticipated in the 3500-3300 cm⁻¹ range. The N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. The pyridine (B92270) ring itself will produce a series of characteristic C=C and C=N stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.

The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and expected to produce bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. A broad absorption centered around 920 cm⁻¹, characteristic of the out-of-plane O-H bend of a dimerized carboxylic acid, is also predicted. The C-Br stretching vibration is expected at lower frequencies, typically in the 650-550 cm⁻¹ range.

FT-Raman spectroscopy, which relies on changes in polarizability, provides complementary information. The C=O stretch is generally weak in Raman, whereas the aromatic ring vibrations are often strong. The symmetric stretching of the pyridine ring would be particularly prominent.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3500-3300 | Medium | Medium | N-H Asymmetric & Symmetric Stretching |

| 3300-2500 | Very Broad, Strong | Weak | O-H Stretching (Carboxylic Acid Dimer) |

| 1720-1680 | Strong | Weak | C=O Stretching (Carboxylic Acid Dimer) |

| 1650-1580 | Medium | Medium | N-H Bending |

| 1600-1400 | Medium-Strong | Strong | C=C and C=N Aromatic Ring Stretching |

| 1440-1395 | Medium | Weak | In-plane O-H Bending |

| 1300-1200 | Strong | Medium | C-O Stretching |

| ~920 | Broad, Medium | Weak | Out-of-plane O-H Bending |

| 650-550 | Medium | Strong | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., ¹H, ¹³C)

NMR spectroscopy is an essential tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show four distinct signals. The two aromatic protons on the pyridine ring, H-4 and H-6, are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The H-6 proton, being adjacent to the electron-withdrawing nitrogen atom, would likely resonate further downfield than the H-4 proton. The amino (-NH₂) and carboxylic acid (-COOH) protons are labile and will appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display seven signals, corresponding to the six carbons of the pyridine ring and the single carbon of the carboxyl group. The carboxyl carbon (C=O) is anticipated to be the most downfield signal, typically appearing in the 165-175 ppm range. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the attached substituents (-NH₂, -Br, -COOH) and the ring nitrogen. The carbon attached to the bromine (C-5) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-3) will be shifted downfield. The carbon adjacent to the nitrogen and bonded to the carboxyl group (C-2) is also expected to be significantly downfield.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0-13.0 | Broad Singlet | 1H | -COOH |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.8 | Doublet | 1H | H-4 |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165-175 | C-7 (-COOH) |

| 150-160 | C-2 |

| 145-155 | C-6 |

| 135-145 | C-4 |

| 120-130 | C-3 |

| 105-115 | C-5 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The calculated monoisotopic mass for this compound (C₆H₅BrN₂O₂) is 215.95344 Da. nih.gov

Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). In electrospray ionization (ESI) mode, the compound is expected to be detected primarily as its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Predicted m/z values for common adducts can be calculated to aid in spectral interpretation. uni.lu

Table 4: Predicted HRMS Data for this compound

| Adduct | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | [C₆H₅BrN₂O₂]⁺ | 215.95290 | 217.95085 |

| [M+H]⁺ | [C₆H₆BrN₂O₂]⁺ | 216.96073 | 218.95868 |

| [M+Na]⁺ | [C₆H₅BrNaN₂O₂]⁺ | 238.94267 | 240.94062 |

| [M-H]⁻ | [C₆H₄BrN₂O₂]⁻ | 214.94617 | 216.94412 |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. However, such an analysis would provide definitive proof of its molecular structure in the solid state.

A crystallographic study would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice. It is highly probable that the molecules would form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). This would create a characteristic R²₂(8) graph set motif.

Furthermore, the amino group and the pyridine nitrogen are also potential hydrogen bond donors and acceptors, respectively. This could lead to the formation of an extended supramolecular network through N-H···N or N-H···O interactions. The analysis would also clarify whether the molecule exists in a neutral form or as a zwitterion in the solid state, a common phenomenon for molecules containing both acidic (carboxylic acid) and basic (amino, pyridine nitrogen) sites.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the substituted pyridine ring.

The pyridine ring, being an aromatic system, will have strong π→π* transitions. The presence of the electron-donating amino group and the electron-withdrawing carboxyl group, both conjugated with the ring, will likely cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, are also expected, though they may be obscured by the more intense π→π* bands. The solvent used can influence the position of these maxima due to solvatochromic effects.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| 220-250 | π→π* | Pyridine Ring |

| 280-320 | π→π* | Substituted Pyridine System |

| 330-370 | n→π* | C=O, Pyridine Nitrogen |

Computational Chemistry and Theoretical Studies on 3 Amino 5 Bromopyridine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry of molecules like 3-Amino-5-bromopyridine-2-carboxylic acid. By employing a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), a theoretical ground-state structure can be determined by finding the minimum energy conformation.

While specific optimized geometry data for the title compound is not available in published literature, the table below illustrates typical bond lengths that would be determined for a related molecule, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, using DFT calculations. nih.gov

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| Bond Length | C-Br | 1.875 |

| Bond Length | C-N (Pyridine) | 1.341 |

| Bond Length | C-C (Pyridine) | 1.395 |

| Bond Length | C-N (Amino) | 1.378 |

Note: Data is illustrative and based on a related compound, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, to demonstrate typical DFT outputs. nih.gov

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

For this compound, key vibrational modes would include:

O-H stretching from the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

N-H stretching from the amino group.

C=O stretching from the carboxylic acid, a strong and characteristic absorption.

C-N and C-C stretching modes within the pyridine (B92270) ring.

C-Br stretching at a lower frequency.

Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecule's dynamic behavior. Studies on similar molecules like 2-amino-5-iodopyridine (B21400) have successfully used DFT to assign vibrational spectra with high accuracy. advatechgroup.com

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3400-3600 |

| N-H Asymmetric Stretch | Amino Group | ~3500 |

| N-H Symmetric Stretch | Amino Group | ~3400 |

| C=O Stretch | Carboxylic Acid | ~1700-1750 |

| Pyridine Ring Stretch | Aromatic Ring | ~1400-1600 |

| C-Br Stretch | Bromo Group | ~500-650 |

Note: This table presents expected frequency ranges for the functional groups present in the title compound based on general DFT calculation outcomes for similar organic molecules.

Natural Bond Orbital (NBO) analysis provides insight into the electronic structure by describing charge distribution, hybridization, and intramolecular interactions. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would be centered on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.

Blue regions (positive potential) indicate electron-deficient areas, prone to nucleophilic attack. These would be located around the hydrogen atoms of the amino and carboxylic acid groups.

Green regions represent areas of neutral potential.

The MEP map provides a clear, qualitative prediction of the molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive. For this compound, the electron-donating amino group and electron-withdrawing bromo and carboxyl groups would influence the energies of these orbitals. DFT studies on similar substituted pyridines show that such substitutions significantly modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. sphinxsai.comresearchgate.net

Other global reactivity descriptors derived from FMO energies include:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Electronegativity (χ = (I+A)/2)

Chemical Hardness (η = (I-A)/2)

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment (e.g., a solvent). An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore its conformational landscape, particularly the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring.

Analyze the stability of intramolecular hydrogen bonds.

Simulate its behavior in an aqueous solution to study solvation effects and intermolecular hydrogen bonding with water molecules.

By analyzing the trajectory, properties like the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. nih.gov While MD simulations are common for large biomolecules, they are equally powerful for understanding the dynamics of smaller organic molecules in different environments. mdpi.com

Quantum Chemical Studies on Thermodynamic Properties

Quantum chemical calculations, typically using DFT, can predict various thermodynamic properties at a given temperature and pressure. These properties are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and behavior in chemical reactions.

Key thermodynamic properties that would be calculated for this compound include:

Standard Enthalpy of Formation (ΔHf°)

Standard Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These values are crucial for predicting the spontaneity and thermodynamics of reactions involving the title compound. For instance, theoretical studies on the formation of complexes involving brominated pyridines have successfully used DFT to calculate formation enthalpy and free energy. nih.gov

Applications and Advanced Materials Derived from 3 Amino 5 Bromopyridine 2 Carboxylic Acid

Role as a Key Intermediate in Complex Organic Synthesis

3-Amino-5-bromopyridine-2-carboxylic acid serves as a pivotal intermediate in the field of organic synthesis. Its structural features—a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and a bromine atom suitable for cross-coupling reactions—provide multiple reaction sites. This allows for the strategic and controlled construction of more complex molecular architectures. The compound is a stable, solid substance, making it convenient for use in multi-step synthetic sequences. organic-chemistry.orgresearchgate.net Chemists utilize this precursor to introduce the substituted aminopyridine motif into larger molecules, leveraging the distinct reactivity of each functional group to build elaborate structures that would be challenging to assemble otherwise.

Applications in Medicinal Chemistry

The scaffold of this compound is particularly prominent in medicinal chemistry, where it forms the core of numerous biologically active agents. Its ability to participate in various chemical transformations allows for the generation of large libraries of compounds for drug discovery programs. nih.gov

One of the notable applications of this compound is in the preparation of sophisticated biological reagents. It has been specifically identified as a key starting material for the synthesis of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists. organic-chemistry.orgnih.gov GLP-1 receptor agonists are an important class of therapeutic agents, and the development of new synthetic routes using intermediates like this compound is crucial for discovering novel agonists with improved properties.

The rigid and functionalized pyridine (B92270) core of this compound makes it an ideal scaffold for designing enzyme inhibitors. By modifying its functional groups, researchers can create molecules that fit precisely into the active sites of specific enzymes, blocking their activity.

Histone Demethylase Inhibitors: Aberrant activity of histone lysine (B10760008) demethylases (KDMs) is implicated in various diseases, including cancer, making them attractive therapeutic targets. researchgate.net Small-molecule inhibitors are being developed to target these enzymes, and heterocyclic compounds derived from versatile intermediates are central to this research. The structural framework provided by this compound is suitable for creating derivatives that can interact with the catalytic sites of these enzymes. researchgate.net

Factor XIa (FXIa) Inhibitors: FXIa is a key enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for preventing thrombosis. nih.gov Patent literature reveals that various heterocyclic structures, including those based on pyridine cores, are effective FXIa inhibitors. The 2-aminopyridine (B139424) moiety, a key feature of this compound, is known to bind to the S1 pocket of FXIa, making it a valuable building block for designing potent and selective inhibitors. nih.gov

Cyclooxygenase (COX) Inhibitors: While direct synthesis of COX-1/COX-2 inhibitors from this compound is not prominently documented, the broader class of pyridine derivatives is extensively studied for anti-inflammatory properties, which often involve the inhibition of COX enzymes. The structural motifs present in this compound are relevant to the design of new non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: this compound as a Scaffold for Enzyme Inhibitors

| Target Enzyme Family | Therapeutic Area | Role of the Scaffold | Representative Derivative Classes |

| Histone Demethylases (KDMs) | Oncology, Epigenetics | Provides a core structure for developing small-molecule inhibitors targeting the enzyme's active site. researchgate.net | JmjC domain inhibitors |

| Factor XIa (FXIa) | Thrombosis, Anticoagulation | The 2-aminopyridine group can serve as a key binding element (e.g., for the S1 pocket). nih.gov | Pyridine N-oxide derivatives, Oxopyridines |

The compound is a direct precursor to a variety of pharmaceutically important heterocyclic systems. organic-chemistry.orgnih.gov Its functional groups allow for cyclization and condensation reactions to form fused ring systems, which are common in drug molecules.

Pyridinamides and Indoline (B122111) Compounds: The carboxylic acid and amino groups are readily converted into amide linkages. It is explicitly used in the preparation of pyridinamide and indoline compounds, which are scaffolds found in many biologically active molecules. organic-chemistry.orgnih.gov

Pyrazolo[3,4-b]quinolinones: This fused heterocyclic system is known for its diverse biological activities. The synthesis of pyrazolo[3,4-b]quinolinones often involves the multi-component reaction of an aminopyrazole with aldehydes and a dicarbonyl compound. researchgate.netmdpi.com The structurally related 3-aminopyridine-2-carboxylic acid can act as a key component in building the quinolinone portion of the fused system. researchgate.net

Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocycles are potent inhibitors of various protein kinases, making them significant in cancer therapy. nih.gov Their synthesis frequently relies on the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.net The 3-aminopyridine (B143674) moiety of this compound is a structural analogue to the aminopyrazole reactant, positioning it as a valuable precursor for accessing this important class of compounds.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Utility | Key Reaction Type | Potential Therapeutic Application |

| Pyridinamides | Direct precursor. organic-chemistry.orgnih.gov | Amide bond formation | Broad (Antimicrobial, Anticancer) |

| Indoline Compounds | Intermediate for synthesis. nih.gov | Cyclization/Condensation | Various (Neurological, Antineoplastic) |

| Pyrazolo[3,4-b]quinolinones | Precursor for the quinoline (B57606) core. researchgate.netmdpi.com | Multi-component condensation | Antimalarial, Anticancer, Kinase Inhibition nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Precursor for the pyrimidine (B1678525) ring. nih.govresearchgate.net | Cyclocondensation | Protein Kinase Inhibition, Oncology nih.gov |

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a lead compound's potency and selectivity by making systematic structural modifications. This compound is an excellent starting point for such studies. Researchers can independently modify the three key positions:

The amino group can be acylated, alkylated, or incorporated into a new ring to probe interactions with biological targets.

The carboxylic acid can be converted to various esters or amides to alter solubility, cell permeability, and hydrogen bonding capacity.

The bromine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. acs.org

SAR studies on related pyridine derivatives have shown that the type and position of substituents dramatically influence biological activity. nih.govnih.gov For instance, in one study on ALK2 inhibitors, replacing the bromo group on a 2-aminopyridine core with various aryl groups via Suzuki coupling was a key strategy to explore the SAR and improve potency. acs.org This highlights how derivatives of this compound can be systematically synthesized and evaluated to build a comprehensive understanding of their biological function.

Applications in Agrochemical Development

While this compound is a versatile intermediate with broad applications in medicinal chemistry, its specific use in the development of agrochemicals such as herbicides, insecticides, or fungicides is not widely documented in the available scientific literature. However, the pyridine ring is a common feature in many active agrochemical compounds. The structural motifs of this molecule could potentially be adapted for agrochemical research, but dedicated studies in this area are not prominently reported.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 3-Amino-5-bromopyridine-2-carboxylic acid is primarily centered on its application as a key intermediate in the synthesis of complex organic molecules with significant biological activity. One of the most prominent areas of its use is in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists. unibo.itchemicalbook.com These molecules are of high interest in the pharmaceutical industry for the treatment of type 2 diabetes and obesity. The structural rigidity and defined spatial orientation of the substituents on the pyridine (B92270) ring of this compound are instrumental in constructing the intricate architecture of these macrocyclic peptides. nih.govbiochempeg.com

Beyond its role in macrocyclic chemistry, the compound also serves as a precursor for the synthesis of various pyridinamide and indoline (B122111) derivatives, which are scaffolds of interest in drug discovery. unibo.itchemicalbook.com The presence of three distinct functional groups—the amino, bromo, and carboxylic acid moieties—allows for a diversity of chemical transformations, making it a valuable starting material for creating libraries of compounds for high-throughput screening.

Emerging Synthetic Strategies for this compound

While traditional methods for the synthesis of aminopyridine derivatives are well-established, the field is continuously evolving with the advent of more efficient and sustainable synthetic methodologies. These emerging strategies, while not always reported specifically for this compound, are highly relevant for its future production and derivatization.

Photoredox Catalysis: This strategy utilizes visible light to initiate chemical reactions, often under mild conditions. researchgate.netacs.org For the functionalization of pyridines, photoredox catalysis can enable C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. unibo.itacs.orgresearchgate.net This approach could be harnessed to introduce novel substituents onto the pyridine ring of this compound, thereby expanding the accessible chemical space for drug discovery.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. thieme-connect.comuc.ptacs.orgresearchgate.netmdpi.com The synthesis of functionalized pyridines and related heterocycles has been successfully demonstrated using flow reactors. thieme-connect.comuc.ptacs.orgresearchgate.netmdpi.com Implementing flow chemistry for the synthesis of this compound could lead to more efficient and cost-effective manufacturing processes, which is particularly important for a compound used in the synthesis of active pharmaceutical ingredients.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine. semanticscholar.orgcrossref.org This technique provides a facile and rapid method for generating key intermediates, which could be adapted for the efficient synthesis of the title compound.

Untapped Potential in Drug Discovery and Materials Science

The unique substitution pattern of this compound presents significant, yet largely untapped, potential in both drug discovery and materials science.

Drug Discovery: The aminopyridine scaffold is a well-recognized privileged structure in medicinal chemistry, known for its interactions with a variety of biological targets. rsc.org Specifically, aminopyridine carboxamides have been identified as potent inhibitors of c-Jun N-terminal kinase-1 (JNK-1), a key enzyme in inflammatory signaling pathways. nih.gov The structural motifs present in this compound make it an ideal starting point for the design and synthesis of novel kinase inhibitors. researchgate.netnih.gov The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity.

Materials Science: The dicarboxylic acids of pyridine have been successfully employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs). nih.govrsc.org These porous materials have applications in gas storage, separation, and catalysis. While this compound is a mono-carboxylic acid, its derivatives or related dicarboxylic acid analogues could be explored for the synthesis of novel MOFs. The presence of the amino and bromo groups could introduce additional functionality within the pores of the MOF, leading to materials with tailored properties for specific applications, such as selective sensing or catalysis. mdpi.commdpi.com

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to aminopyridine carboxamides to understand the structural requirements for their inhibitory activity against kinases like JNK-1. nih.gov Such models can be developed for derivatives of this compound to predict their biological activity before synthesis, thereby prioritizing the most promising candidates and reducing the experimental workload. rsc.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are a powerful method for investigating the electronic structure and properties of molecules. mdpi.com For this compound, DFT could be used to calculate properties such as its molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and reactivity indices. This information can provide insights into its chemical behavior and its potential interactions with biological targets or metal centers in materials.

By combining QSAR and DFT methods, researchers can build robust predictive models to guide the design of new derivatives of this compound with enhanced biological activity or desired material properties. This in silico approach accelerates the discovery and development process, making it a crucial component of future research directions for this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-bromopyridine-2-carboxylic acid, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves bromination and amination of pyridine derivatives. For example, ethyl ester intermediates (e.g., this compound ethyl ester) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, followed by hydrolysis to yield the carboxylic acid . Key intermediates include halogenated pyridines and protected amino groups, which are characterized using NMR and LC-MS to confirm regioselectivity and purity.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : and NMR are used to confirm the aromatic proton environment and carboxylic acid functionality. The bromine atom induces distinct deshielding effects on adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHBrNO), with fragmentation patterns confirming the bromine substituent.

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease inhibitors). Researchers functionalize the carboxylic acid group via amide coupling or esterification to enhance bioavailability. The bromine atom enables further derivatization via Suzuki-Miyaura cross-coupling for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound derivatives be resolved?

- Methodological Answer : Use software like SHELXL for refining crystal structures. For example, high-resolution X-ray diffraction data (e.g., 100 K measurements) improve electron density maps. Hydrogen bonding networks involving the amino and carboxylic acid groups should be analyzed to resolve positional disorder. Reference similar pyridine-carboxylic acid structures (e.g., 2-Amino-5-bromopyridine–benzoic acid co-crystals) for comparative validation .

Q. What strategies optimize the synthesis of bioactive derivatives while minimizing side reactions?

- Methodological Answer :

- Protection-Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during bromination.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for coupling reactions (e.g., amidation).

- Purification : Use preparative HPLC with a C18 column to isolate derivatives, monitoring purity via UV-Vis at 254 nm .

Q. How can mechanistic studies elucidate the role of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Perform kinetic isotopic labeling (e.g., substitution) to track bromine participation in Suzuki or Ullmann couplings. Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. Compare reaction rates with non-brominated analogs to quantify the electronic effects of bromine on catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.